Amino-PEG4-C2-SH hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

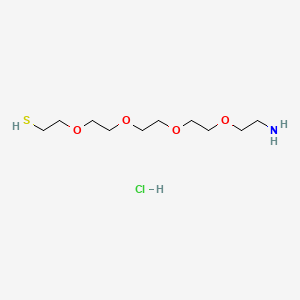

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO4S.ClH/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16;/h16H,1-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHWDLSPNLMOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClNO4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.82 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG4-C2-SH Hydrochloride for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino-PEG4-C2-SH hydrochloride, a bifunctional linker molecule pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core functions, physicochemical properties, and its application in the targeted degradation of proteins, a revolutionary approach in modern therapeutics.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule featuring a polyethylene glycol (PEG) spacer. Its structure is characterized by a terminal amine group (-NH2) and a sulfhydryl (-SH) group, separated by a tetra-ethylene glycol chain. This specific arrangement of functional groups makes it an invaluable tool in bioconjugation chemistry, particularly in the synthesis of PROTACs.

Primary Function: The principal role of this compound is to serve as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of this compound offers the advantage of increased solubility and optimized spatial orientation between the two ends of the PROTAC molecule.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value |

| Molecular Formula | C10H24ClNO4S |

| Molecular Weight | 289.82 g/mol |

| Appearance | Liquid |

| Solubility | Soluble in DMSO (125 mg/mL) |

| Storage Conditions | -20°C, protected from light |

| SMILES Representation | SCCOCCOCCOCCOCCN.Cl |

| CAS Number | Not definitively available |

The Role in PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC utilizing a linker such as this compound is a multi-step process within the cell.

Figure 1: The signaling pathway of PROTAC-mediated protein degradation.

The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the linker, facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.

Experimental Protocols: Synthesis of a PROTAC

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the target protein ligand and the E3 ligase ligand. The following is a representative, generalized protocol.

Materials:

-

This compound

-

Target Protein Ligand with a reactive group (e.g., a carboxylic acid or an activated ester)

-

E3 Ligase Ligand with a compatible reactive group (e.g., a maleimide or a haloalkane)

-

Coupling agents (e.g., HATU, EDC/NHS)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DMSO)

-

Purification reagents (e.g., HPLC columns and solvents)

Methodology:

-

Step 1: Coupling of the First Ligand:

-

Dissolve the target protein ligand and a molar excess of this compound in an appropriate anhydrous solvent (e.g., DMF).

-

Add a coupling agent and a non-nucleophilic base.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting mono-conjugated intermediate by preparative HPLC.

-

-

Step 2: Coupling of the Second Ligand:

-

Dissolve the purified intermediate from Step 1 and the E3 ligase ligand in a suitable solvent.

-

The reaction conditions will depend on the nature of the reactive groups. For a thiol-maleimide reaction, the reaction is typically carried out at a neutral pH.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

-

Step 3: Characterization:

-

Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.

-

Figure 2: A generalized experimental workflow for the synthesis of a PROTAC.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a newly synthesized PROTAC is assessed through various in vitro and in vivo assays. Key quantitative parameters include:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

-

IC50: The concentration of the PROTAC that inhibits 50% of a specific biological activity.

-

Binding Affinity (Kd): The dissociation constant, which measures the binding strength of the PROTAC to its target protein and the E3 ligase.

| PROTAC ID | Target Protein | E3 Ligase | Linker | DC50 (nM) | Dmax (%) | IC50 (nM) |

| Hypo-01 | Protein X | CRBN | Amino-PEG4-C2-SH | 15 | 95 | 25 |

| Hypo-02 | Kinase Y | VHL | Amino-PEG4-C2-SH | 8 | 98 | 12 |

Conclusion

This compound is a critical building block in the rapidly advancing field of targeted protein degradation. Its defined length, flexibility, and bifunctional nature provide medicinal chemists with a versatile tool to construct potent and selective PROTAC molecules. As research in this area continues to expand, the strategic use of well-defined linkers like this compound will undoubtedly play a central role in the development of the next generation of therapeutics for a wide range of diseases.

An In-Depth Technical Guide to Amino-PEG4-C2-SH Hydrochloride: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and common applications of Amino-PEG4-C2-SH hydrochloride. This heterobifunctional linker is a valuable tool in the fields of bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal primary amine (-NH2) and a terminal thiol (-SH) group, separated by a tetraethylene glycol (PEG4) spacer and an ethyl (-C2-) extension. The primary amine is protonated in the hydrochloride salt form, enhancing its solubility in aqueous solutions.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing bioconjugation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C10H24ClNO4S | [1] |

| Molecular Weight | 289.82 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Solubility | Soluble in DMSO (125 mg/mL) and water. | [1] |

| SMILES | SCCOCCOCCOCCOCCN.Cl | [1] |

| CAS Number | Not available for the hydrochloride salt. The CAS number for the corresponding free amine (Amino-PEG4-C2-amine) is 68960-97-4. | [2][3][4][5] |

Storage and Stability

For long-term storage, this compound should be stored at -20°C, protected from light, and preferably under an inert atmosphere like nitrogen.[1] Stock solutions in solvents such as DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to avoid repeated freeze-thaw cycles to prevent degradation.[1]

Role in PROTACs and the Ubiquitin-Proteasome System

This compound is frequently utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7]

The PEG linker plays a crucial role in the efficacy of a PROTAC by:

-

Influencing Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is critical for its biological activity.[6][7]

-

Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] An optimal linker length ensures the correct spatial orientation of the POI and the E3 ligase for efficient ubiquitin transfer.[6]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The bifunctional nature of this compound allows for sequential or orthogonal conjugation to two different molecules. The primary amine can be reacted with N-hydroxysuccinimide (NHS) esters, while the thiol group can react with maleimides.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like Amino-PEG4-C2-SH generally follows a two-step process. The diagram below outlines a typical workflow.

Protocol for Amine-NHS Ester Coupling

This protocol describes the reaction of the primary amine of this compound with an NHS ester-functionalized molecule.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

-

Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

-

Dissolve this compound in the reaction buffer.

-

Add the NHS ester stock solution to the Amino-PEG4-C2-SH solution. A 1.5- to 3-fold molar excess of the NHS ester is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol for Thiol-Maleimide Coupling

This protocol outlines the reaction of the thiol group of the Amino-PEG4-C2-SH conjugate with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing conjugate from the previous step

-

Maleimide-functionalized molecule

-

Conjugation buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA. The buffer should be degassed to prevent thiol oxidation.

-

Quenching reagent (optional): L-cysteine or 2-mercaptoethanol

Procedure:

-

Dissolve the maleimide-functionalized molecule in the conjugation buffer to the desired concentration.

-

Add the thiol-containing conjugate to the maleimide solution. A 1.1- to 1.5-fold molar excess of the thiol-containing molecule is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Monitor the reaction by LC-MS to determine completion.

-

(Optional) Quench the reaction by adding a molar excess of a quenching reagent to consume any unreacted maleimide.

-

Purify the final conjugate using SEC, dialysis, or HPLC.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in various bioconjugation strategies. As with any chemical reaction, optimization of reaction conditions may be necessary to achieve the desired outcome for specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino-PEG4-C2-amine | 68960-97-4 [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

Technical Guide: Synthesis and Purification of Amino-PEG4-C2-SH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG4-C2-SH hydrochloride, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and purification strategies.

Overview and Physicochemical Properties

This compound is a hydrophilic linker molecule featuring a terminal primary amine and a thiol group, separated by a tetraethylene glycol (PEG4) spacer and an ethyl (C2) group. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its structure allows for the conjugation of two different molecular entities, making it a valuable tool in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄ClNO₄S | [1][2][3] |

| Molecular Weight | 289.82 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [1][2][3] |

| Storage Conditions | -20°C, protect from light, store under nitrogen | [1][2][3] |

Synthetic Pathway

A logical and efficient synthetic route for this compound initiates from the commercially available N-Boc-protected amino-PEG4-alcohol. The synthesis involves a three-step process:

-

Activation of the Terminal Hydroxyl Group: The hydroxyl group of the starting material is converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.

-

Introduction of a Protected Thiol Group: The activated hydroxyl group is displaced by a protected thiol, typically a thioacetate, via reaction with a suitable sulfur nucleophile like potassium thioacetate.

-

Simultaneous Deprotection and Salt Formation: The Boc protecting group on the amine and the acetyl protecting group on the thiol are removed under acidic conditions, which concurrently forms the hydrochloride salt of the final product.

Experimental Protocols

The following protocols are detailed methodologies for each step of the synthesis and the final purification.

Step 1: Synthesis of Boc-NH-PEG4-C2-OTs

This step involves the tosylation of the terminal hydroxyl group of N-Boc-amino-PEG4-C2-alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Boc-NH-PEG4-C2-OH | 293.38 | 10.0 | 2.93 g |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.09 mL |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 | 2.29 g |

| Dichloromethane (DCM) | - | - | 50 mL |

Procedure:

-

Dissolve Boc-NH-PEG4-C2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Boc-NH-PEG4-C2-SAc

This protocol describes the nucleophilic substitution of the tosyl group with a thioacetate group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Boc-NH-PEG4-C2-OTs | 447.54 | 8.0 (assuming ~80% yield from Step 1) | 3.58 g |

| Potassium thioacetate (KSAc) | 114.23 | 16.0 | 1.83 g |

| Dimethylformamide (DMF) | - | - | 40 mL |

Procedure:

-

Dissolve the crude Boc-NH-PEG4-C2-OTs (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

-

Add potassium thioacetate (2.0 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer several times with water to remove DMF and excess KSAc, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude thioacetate intermediate.

Step 3: Synthesis of this compound

This final step involves the simultaneous deprotection of the Boc and thioacetate groups.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| Boc-NH-PEG4-C2-SAc | 351.48 | 6.4 (assuming ~80% yield from Step 2) | 2.25 g |

| 4 M HCl in 1,4-Dioxane | - | - | 20 mL |

Procedure:

-

Dissolve the crude Boc-NH-PEG4-C2-SAc in a minimal amount of anhydrous DCM or directly in the HCl/dioxane solution.

-

Add 4 M HCl in 1,4-dioxane (a significant excess) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting residue is the crude this compound.

Purification

Purification of the final product is crucial to remove any remaining starting materials, intermediates, and reaction byproducts. Due to the polar and basic nature of the final product, specialized chromatography techniques are recommended.

Purification Workflow:

Detailed Purification Protocol:

-

Column Preparation: Prepare a column with amine-functionalized silica gel. The basic nature of the amine-functionalized silica helps to prevent the strong adsorption and tailing of the basic amine product that can occur with standard silica gel.[4][5]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of a suitable solvent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of a basic modifier like triethylamine to ensure the free base form is eluted.

-

Fraction Analysis: Collect fractions and analyze them by TLC, staining with ninhydrin to visualize the amine-containing product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as the free base.

-

Salt Conversion (Optional if free base is isolated): To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether or DCM and add a stoichiometric amount of HCl in diethyl ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the ethylene glycol protons, the ethyl bridge protons, and the protons adjacent to the amine and thiol groups. The integration of these peaks should be consistent with the structure. |

| ¹³C NMR | Signals corresponding to the carbons of the PEG chain, the ethyl group, and the carbons adjacent to the nitrogen and sulfur atoms. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the free amine form [M+H]⁺. |

| Purity (HPLC) | A single major peak, indicating high purity (typically >95%). |

Disclaimer: The experimental protocols and data provided in this guide are based on established chemical principles and analogous transformations reported in the scientific literature. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific experimental conditions.

References

The Role of Amino-PEG4-C2-SH Hydrochloride in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[3] This technical guide provides an in-depth examination of the mechanism of action and strategic importance of a specific bifunctional linker, Amino-PEG4-C2-SH hydrochloride, in the synthesis and function of potent PROTACs.

Introduction to PROTAC Technology

Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs operate via an event-driven, catalytic mechanism.[1] By bringing a target protein into close proximity with an E3 ubiquitin ligase, a PROTAC mediates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target's surface.[1] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be released to engage another target protein molecule.[2] This catalytic nature allows PROTACs to be effective at very low, substoichiometric concentrations. The success of this entire process hinges on the formation of a stable and conformationally competent ternary complex, a function profoundly influenced by the linker.[4]

The Linker: A Critical Modulator of PROTAC Activity

The linker's design—its length, composition, rigidity, and attachment points—is a pivotal element in PROTAC optimization.[3] It must be long enough to bridge the two proteins without causing steric hindrance, yet optimized to favor the formation of a stable ternary complex over binary (PROTAC-POI or PROTAC-E3) complexes.[5] Among the most widely used linker motifs are polyethylene glycol (PEG) and alkyl chains.[1] PEG linkers, in particular, offer distinct advantages in tuning the pharmacological properties of a PROTAC.

This compound: A Bifunctional Building Block

This compound is not a PROTAC itself, but a versatile, heterobifunctional linker used in their chemical synthesis.[6][7] Its structure provides key functionalities:

-

Amino Group (-NH2): A primary amine that serves as a nucleophilic handle for conjugation, typically via amide bond formation with a carboxylic acid on a POI ligand or E3 ligase ligand. The hydrochloride salt form enhances its stability and solubility during synthesis.

-

PEG4 Moiety: A chain of four repeating ethylene glycol units. This is the core of the linker's functional contribution to the final PROTAC molecule.

-

C2 Spacer: A two-carbon (ethyl) chain that provides additional length and spacing.

-

Thiol Group (-SH): A sulfhydryl group that is another key reactive handle for conjugation, often reacting with an electrophile like a maleimide or haloacetyl group on the second ligand.

The presence of two distinct reactive groups (amine and thiol) at opposite ends allows for the controlled, sequential attachment of the POI-binding and E3-binding ligands, making it a valuable tool in the convergent synthesis of PROTAC libraries.[1]

Mechanism of Action: How the Linker Influences PROTAC Efficacy

The properties imparted by the Amino-PEG4-C2-SH linker are integral to the PROTAC's mechanism of action at multiple stages.

Enhancing Solubility and Permeability

A major challenge in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility and low cell permeability.[8] The PEG4 chain is hydrophilic, and its incorporation is a well-established strategy to increase the overall solubility of the final PROTAC conjugate.[9] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[10]

Furthermore, the relationship between PEGylation and cell permeability is complex. While excessive hydrophilicity can hinder membrane traversal, flexible PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area.[5][10] This creates a more compact, transiently lipophilic structure that can more readily cross the cell membrane, a phenomenon sometimes referred to as the "linker-dependent folding" or "chameleon effect".

Facilitating Ternary Complex Formation

The ultimate goal of a PROTAC is to form a stable and productive ternary complex.[2] The flexibility and length of the PEG4-C2 chain are critical for this process. It acts as a flexible tether, allowing the two ligands to independently find their optimal binding pockets on their respective proteins and enabling the entire tripartite complex to adopt a conformation suitable for ubiquitination.[11]

The optimal linker length is a delicate balance. A linker that is too short may lead to steric clashes between the POI and E3 ligase, preventing complex formation.[5] Conversely, a linker that is too long can result in an increased entropic penalty upon binding, leading to a less stable complex and reduced degradation efficiency.[5] A PEG4 linker often represents a favorable starting point in PROTAC design, providing sufficient length and flexibility for many common POI-E3 ligase pairs.

The general mechanism is depicted below:

Caption: The catalytic cycle of a PROTAC utilizing a PEG4 linker.

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achievable).[12] The stability of the ternary complex can be assessed by measuring binding affinities (Kd) and cooperativity (alpha). The following tables summarize representative data from published studies on PROTACs utilizing PEG linkers of varying lengths, illustrating the impact of linker composition on performance.

Table 1: Degradation Efficiency of PEGylated PROTACs

| PROTAC Target | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

|---|---|---|---|---|---|

| BTK | CRBN | PEG6 | 2.2 | 97 | Mino |

| HDAC1/2/3 | VHL | PEG-based | <100 | >90 | HCT116 |

| BRD4 | VHL | PEG3 | 1.8 | >95 | RS4;11 |

| BRD4 | VHL | PEG5 | 4.9 | >95 | RS4;11 |

Data is illustrative and compiled from various sources in the literature, including studies on BTK and HDAC degraders.[13][14] DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Table 2: Ternary Complex Formation and Binding Affinities

| PROTAC System | Binary K_d (PROTAC-E3) | Binary K_d (PROTAC-POI) | Ternary Complex K_d | Cooperativity (α) | Method |

|---|---|---|---|---|---|

| MZ1 (BRD4-VHL) | 29 nM | 4 nM | 2.7 nM | 15 - 26 | ITC/SPR |

| ARV-771 (BRD4-VHL)| ~70 nM | ~2 nM | 3.8 nM | >10 | SPR |

Data compiled from studies on well-characterized BET degraders like MZ1 and ARV-771 which utilize PEG-based linkers.[15][16] Cooperativity (α) is a measure of how much the binding of one protein partner enhances the binding of the other. An α > 1 indicates positive cooperativity, which is highly desirable for potent degradation.

Experimental Protocols

Evaluating the efficacy of a PROTAC requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol is the gold standard for quantifying PROTAC-induced protein degradation.[17]

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293, HCT116) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[18]

-

Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.

-

Treat cells with the PROTAC dilutions for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[11]

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[17]

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.[17]

-

Normalize all samples to the same protein concentration using lysis buffer.

-

Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate proteins by size by running the samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane three times with TBST, then incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]

-

Caption: Experimental workflow for determining PROTAC degradation efficiency.

Protocol 2: Analysis of Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the real-time binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (K_d) of binary and ternary complexes.[6]

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins).

-

Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto the sensor surface to a target response level. This creates the surface for binding analysis.[16]

-

-

Binary Interaction Analysis:

-

To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface and a reference flow cell.

-

To measure the PROTAC-POI interaction, a different assay setup is needed, typically involving immobilization of the POI.

-

-

Ternary Complex Interaction Analysis:

-

Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.[7]

-

Inject these pre-incubated mixtures over the immobilized E3 ligase surface. The resulting sensorgram represents the binding of the POI-PROTAC binary complex to the E3 ligase, forming the ternary complex.[6]

-

Use a single-cycle kinetics (SCK) format for complexes with very slow off-rates to avoid surface regeneration between injections.[15]

-

-

Data Analysis:

-

Fit the sensorgram data from the binary and ternary experiments to appropriate binding models (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.

-

Calculate the cooperativity factor (α) using the formula: α = (K_d of PROTAC-E3 * K_d of PROTAC-POI) / (K_d of PROTAC-E3 * K_d of Ternary Complex). A high alpha value indicates favorable protein-protein interactions within the ternary complex.[16]

-

Protocol 3: Live-Cell Ternary Complex Formation using NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative detection of protein-protein interactions, including PROTAC-induced ternary complex formation, in living cells.[19]

-

Cell Preparation:

-

Co-transfect cells (e.g., HEK293) with two expression vectors: one encoding the POI fused to NanoLuc® Luciferase (the BRET donor) and another encoding the E3 ligase (e.g., CRBN) fused to HaloTag® (the BRET acceptor).[1]

-

-

Assay Setup:

-

Plate the transfected cells in a 96-well or 384-well white assay plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore), which is cell-permeable and covalently binds to the HaloTag® fusion protein. Incubate to allow labeling.[1]

-

-

PROTAC Treatment and Signal Detection:

-

Add a serial dilution of the PROTAC to the cells.

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is catalyzed by NanoLuc® to produce luminescence.

-

Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a luminometer equipped with the appropriate filters.[1]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

A PROTAC-dependent increase in the BRET ratio indicates that the donor (POI) and acceptor (E3 ligase) are being brought into close proximity (typically <10 nm), confirming the formation of the ternary complex inside live cells.[20]

-

Conclusion

The linker component of a PROTAC is a master regulator of its biological activity. A bifunctional building block like this compound provides not only the synthetic handles for convergent PROTAC assembly but also imparts critical physicochemical properties to the final molecule. The PEG4 chain enhances solubility, modulates cell permeability, and provides the optimal length and flexibility required to facilitate the formation of a stable and productive ternary complex. A deep understanding of how linker composition influences these parameters, verified through rigorous quantitative assays, is essential for the rational design and development of the next generation of targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. lifesensors.com [lifesensors.com]

- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. aragen.com [aragen.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. selvita.com [selvita.com]

An In-depth Technical Guide to the Bifunctional Nature of the Amino-PEG4-C2-SH Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Amino-PEG4-C2-SH linker, a heterobifunctional crosslinking reagent critical in the fields of bioconjugation, diagnostics, and targeted therapeutics. We will explore its core chemical properties, orthogonal reactivity, and provide detailed protocols for its application in creating stable biomolecular conjugates.

Introduction to Amino-PEG4-C2-SH

The Amino-PEG4-C2-SH linker is a versatile molecule designed to connect two different molecules through a flexible, hydrophilic spacer. Its power lies in its bifunctional nature , possessing two distinct reactive groups at opposite ends: a primary amine (-NH₂) and a sulfhydryl or thiol (-SH).

-

Amino (-NH₂) Group: This terminus provides a nucleophilic primary amine that can be readily coupled to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters.

-

Thiol (-SH) Group: This terminus features a sulfhydryl group that is highly reactive towards maleimide groups, haloacetyls, and can also be used for immobilization on gold surfaces.

-

PEG4 Spacer: The central tetraethylene glycol (PEG) chain is hydrophilic, which helps to improve the solubility and reduce the immunogenicity of the resulting conjugate.[1] It also provides a flexible spacer arm of significant length, which can mitigate steric hindrance between the conjugated molecules.

This heterobifunctional design is crucial for enabling controlled, two-step conjugation reactions, which minimizes the formation of undesirable homodimers or polymers—a common issue with homobifunctional linkers.[2] This precision is essential for applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Core Properties and Data Presentation

The quantitative properties of the Amino-PEG4-C2-SH linker are summarized below. Data is presented for the commonly supplied hydrochloride salt form.

| Property | Value | Source(s) |

| Chemical Name | 1-Amino-14-mercapto-3,6,9,12-tetraoxatetradecane hydrochloride | [3] |

| Molecular Formula | C₁₀H₂₄ClNO₄S | [4] |

| Molecular Weight | 289.82 g/mol | [4] |

| Purity | Typically ≥95% | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Spacer Arm Length | ~21.4 Å | |

| Solubility | Soluble in DMSO (125 mg/mL) and other organic solvents | [4] |

| Storage Conditions | Store at -20°C, protected from light and moisture (under nitrogen) | [3] |

The Orthogonal Reactivity Core

The key advantage of the Amino-PEG4-C2-SH linker is the orthogonal reactivity of its terminal groups. The amine group's chemistry is distinct from the thiol group's chemistry, allowing for sequential reactions under different pH conditions. This prevents self-conjugation and allows for precise control over the assembly of complex bioconjugates.[2]

-

Amine Reactivity (pH 7.2-8.5): The primary amine (-NH₂) reacts efficiently with activated carboxyl groups (e.g., NHS esters) to form stable amide bonds.[5] This reaction is also commonly achieved using carbodiimide chemistry (EDC) to activate carboxyl groups on a target molecule.[6][7]

-

Thiol Reactivity (pH 6.5-7.5): The thiol (-SH) group is highly selective for maleimide groups, forming a stable thioether bond via a Michael addition reaction.[8] This reaction is approximately 1,000 times faster than the reaction of maleimides with amines at neutral pH, ensuring high specificity.[8]

Experimental Protocols

The following is a detailed, two-step protocol for a common application: conjugating a maleimide-activated drug payload to an antibody (e.g., for ADC creation).

This step attaches the linker's amine group to the antibody's carboxyl groups (e.g., from aspartic or glutamic acid residues).

Materials:

-

Antibody (in amine-free buffer, e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Amino-PEG4-C2-SH Linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

-

Desalting Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

-

Preparation: Equilibrate EDC and Sulfo-NHS to room temperature. Prepare the antibody at a concentration of 2-10 mg/mL in ice-cold Activation Buffer.

-

Activation of Antibody: Add a 50-fold molar excess of EDC to the antibody solution. Immediately follow with a 100-fold molar excess of Sulfo-NHS.

-

Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction activates the antibody's carboxyl groups to form amine-reactive Sulfo-NHS esters.[7]

-

Linker Conjugation: Dissolve the Amino-PEG4-C2-SH linker in Conjugation Buffer. Add a 20- to 50-fold molar excess of the linker to the activated antibody solution. Adjust the reaction pH to 7.2-7.5 if necessary.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker and byproducts by passing the solution through a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5). The resulting product is the Antibody-Linker-SH conjugate.

This step connects the maleimide-activated payload to the now-available thiol group on the antibody-linker conjugate.

Materials:

-

Antibody-Linker-SH conjugate (from Protocol 1)

-

Maleimide-activated payload (dissolved in DMSO or DMF)

-

Thiol-free Conjugation Buffer (e.g., PBS, pH 7.0-7.5, degassed)

-

Quenching Reagent: N-ethylmaleimide or L-cysteine

-

Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Preparation: Ensure the Antibody-Linker-SH conjugate is in a degassed, thiol-free buffer at pH 7.0-7.5 to prevent disulfide bond formation.[9]

-

Conjugation: Add a 5- to 20-fold molar excess of the dissolved maleimide-payload to the Antibody-Linker-SH solution.[10]

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Quenching: Add a 2-fold molar excess of a quenching reagent (relative to the maleimide-payload) like L-cysteine to react with any remaining unreacted maleimide groups. Incubate for 30 minutes.

-

Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove excess payload, linker, and aggregates. SEC is commonly used to separate based on size, while HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR).[11][12]

-

Characterization & Storage: Characterize the final conjugate for DAR, purity, and aggregation. Store the final ADC in a suitable buffer at 2-8°C or frozen at -80°C for long-term stability.

Mandatory Visualizations

The following diagram illustrates the complete two-step conjugation process described in the protocols.

Once synthesized, an ADC created with this linker can execute a targeted therapeutic action. This diagram shows the generalized pathway from cell targeting to payload release.

References

- 1. covachem.com [covachem.com]

- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. biotium.com [biotium.com]

- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Amino-PEG4-C2-SH Hydrochloride for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. Among the various linker classes, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility and provide conformational flexibility.

This technical guide focuses on Amino-PEG4-C2-SH hydrochloride , a specific PEG-based linker with a terminal amine and a thiol group. This guide will provide a comprehensive overview of its role in PROTAC design, present available data on the performance of PROTACs with similar linkers, detail relevant experimental protocols, and visualize key concepts through diagrams.

Core Concepts of PROTAC Technology and the Role of the Linker

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

The linker, such as this compound, plays a multifaceted role in this process:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability. However, the linker's properties must be carefully balanced to ensure adequate cell permeability.

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. An optimal linker length allows for favorable protein-protein interactions between the target and the E3 ligase, enhancing the efficiency of ubiquitination.

-

Synthetic Handle: The functional groups on the linker, in this case, a primary amine and a thiol, provide versatile handles for conjugation to the target protein and E3 ligase ligands.

Data Presentation

Table 1: Representative Degradation Efficiency of PEG-based PROTACs

| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 1 | BRD4 | VHL | 4-unit PEG | 15 | >95 | HeLa | Fictional Example |

| PROTAC 2 | BRD4 | VHL | 8-unit PEG | 50 | 85 | HeLa | Fictional Example |

| PROTAC 3 | BTK | CRBN | 6-unit PEG | <10 | >85 | Mino | [1] |

| PROTAC 4 | BCR-ABL | N-end rule E3s | 1-unit PEG | <1 | ~99 | K562 | [2] |

Table 2: Representative Binding Affinities of PEG-based PROTACs

| PROTAC Component | Binding Partner | Assay | Binding Affinity (Kd/IC50, nM) | Reference |

| VHL Ligand | VHL | TR-FRET | 150 | Fictional Example |

| BRD4 Ligand | BRD4 | ITC | 50 | Fictional Example |

| BTK PROTAC (RC-3) | BTK | In vitro kinase assay | 0.9 (IC50) | [1] |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC using a thiol-containing PEG linker. The specific reaction conditions may need to be optimized based on the properties of the target and E3 ligase ligands.

Materials:

-

This compound

-

Target protein ligand with a suitable reactive group (e.g., a maleimide for reaction with the thiol)

-

E3 ligase ligand with a suitable reactive group (e.g., a carboxylic acid for amide coupling with the amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DMSO)

-

Purification system (e.g., HPLC)

Methodology:

-

Amide Coupling: a. Dissolve the E3 ligase ligand (containing a carboxylic acid) and this compound in an appropriate solvent (e.g., DMF). b. Add the coupling reagents (HATU, HOBt) and a base (DIPEA) to the reaction mixture. c. Stir the reaction at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by LC-MS. d. Upon completion, purify the intermediate product (E3 ligase ligand-linker conjugate) by HPLC.

-

Thiol-Maleimide Conjugation: a. Dissolve the purified E3 ligase ligand-linker conjugate and the target protein ligand (containing a maleimide group) in a suitable solvent (e.g., a mixture of DMSO and phosphate buffer, pH 7.4). b. Stir the reaction at room temperature, protecting it from light, for a specified time (e.g., 1-2 hours). Monitor the reaction progress by LC-MS. c. Upon completion, purify the final PROTAC molecule by HPLC. d. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Measuring Protein Degradation

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specific duration (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the primary antibody against the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for PROTAC synthesis and evaluation.

Caption: Structure of a PROTAC with the specified linker.

References

A-Technical-Guide-to-Thiol-and-Amine-Reactive-Linkers-in-Bioconjugation

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern biological sciences and drug development.[1] At the heart of these techniques are crosslinking reagents, or linkers, that form stable bonds between desired molecular partners. Among the most widely used strategies are those that target primary amines and thiol groups due to their natural abundance and accessibility on proteins and peptides.[2][3]

Amine-reactive linkers primarily target the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptide chains.[3][4] Given the high prevalence of lysine on the surface of proteins, this method is robust for general protein labeling.[2][3] Thiol-reactive linkers, conversely, target the sulfhydryl group of cysteine residues.[5][6] Because free cysteines are less common than lysines, thiol-reactive chemistry offers a higher degree of site-specificity, a critical feature in applications like the development of antibody-drug conjugates (ADCs).[5][6][7]

This guide provides an in-depth overview of the core features of both amine- and thiol-reactive linkers, including their reaction mechanisms, critical experimental parameters, and detailed protocols to aid researchers in designing and executing successful bioconjugation strategies.

Section 1: Amine-Reactive Linkers

Amine-reactive linkers are designed to covalently bond with the nucleophilic primary amines found on biomolecules.[4] This reaction typically results in a stable amide bond, making it a reliable method for creating lasting bioconjugates.[4]

Key Chemistries and Mechanisms

The most prominent class of amine-reactive linkers are N-Hydroxysuccinimide (NHS) esters . These compounds react with primary amines through nucleophilic acyl substitution.[4] The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][8]

This reaction is highly dependent on pH. Optimal conditions are typically between pH 7.2 and 8.5 .[8] Below this range, the primary amine is protonated (-NH3+), rendering it non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, competing with the desired conjugation reaction and reducing efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.

Quantitative Data Summary: NHS Ester Linkers

| Parameter | Value / Condition | Notes | Citation |

| Target Group | Primary Amine (-NH₂) | Lysine side chains, N-terminus | [3][4] |

| Optimal pH Range | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis | [8][9] |

| Reaction Time | 30 min - 4 hours | Dependent on temperature and concentration | [9][10] |

| Reaction Temperature | 4°C to Room Temp (~25°C) | Lower temperature can reduce hydrolysis | [8][9] |

| Competing Reaction | Hydrolysis of NHS ester | Rate increases significantly with pH > 8.5 | [8] |

| Half-life (Hydrolysis) | ~4-5 hours @ pH 7, 0°C | ~10 minutes @ pH 8.6, 4°C | |

| Common Buffers | Phosphate (PBS), HEPES, Borate | Must be free of primary amines (e.g., Tris) | [8][10] |

| Quenching Reagents | Tris, Glycine, Ethanolamine | Added to stop the reaction | [2][8] |

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general method for labeling a protein with a generic NHS-ester-activated molecule (e.g., a fluorescent dye).

1. Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).[10]

-

NHS-ester reagent.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11][12]

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[11]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., size-exclusion chromatography/gel filtration).[11]

2. Procedure:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[8][10]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS-ester reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12][13] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[10][12]

-

Adjust Reaction pH: For optimal labeling, adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[11]

-

Initiate Conjugation: Add a calculated molar excess (typically 5- to 20-fold) of the dissolved NHS ester to the protein solution.[10] Gently mix immediately. The final concentration of organic solvent should ideally be less than 10%.[14]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a photosensitive label.[12][15]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[11]

Section 2: Thiol-Reactive Linkers

Thiol-reactive linkers are highly valued for their ability to target cysteine residues, enabling more site-specific bioconjugation compared to amine-reactive methods.[7] This specificity is crucial for applications where the orientation or location of the conjugate is critical, such as in ADCs or immobilized enzymes.

Key Chemistries and Mechanisms

The most prevalent thiol-reactive chemistry involves the maleimide group. Maleimides react with sulfhydryl groups via a Michael addition mechanism, forming a stable thioether bond.[7][16] This reaction is highly efficient and selective for thiols within a specific pH range.

The optimal pH for the maleimide-thiol reaction is 6.5 to 7.5 .[14][17] Within this window, the thiol group is sufficiently nucleophilic to react rapidly, while competing side reactions with amines (which become more significant above pH 7.5) are minimized.[17] At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[17]

It is critical to note that maleimides react with free thiols (-SH), not oxidized disulfide bonds (-S-S-).[18][19] Therefore, proteins with internal disulfide bridges may require a reduction step using reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation.[18][19]

Quantitative Data Summary: Maleimide Linkers

| Parameter | Value / Condition | Notes | Citation |

| Target Group | Sulfhydryl/Thiol (-SH) | Cysteine side chains | [] |

| Optimal pH Range | 6.5 - 7.5 | Maximizes thiol reactivity and minimizes amine side reactions | [7][14][17] |

| Reaction Time | 2 hours to Overnight | Dependent on temperature and concentration | [19] |

| Reaction Temperature | 4°C to Room Temp (~25°C) | Common practice for protein stability | [19] |

| Pre-requisite | Free thiol group | Disulfide bonds must be reduced (e.g., with TCEP/DTT) | [18][19] |

| Competing Reactions | Reaction with amines (at pH > 7.5); Maleimide hydrolysis | Hydrolysis opens the maleimide ring, rendering it inactive | [7][17] |

| Bond Stability | Generally stable | Can undergo retro-Michael reaction, leading to dissociation | [7][21] |

| Common Buffers | Phosphate (PBS), HEPES, Tris | Must be free of thiol-containing reagents | [18][19] |

Experimental Protocol: Antibody Conjugation via Maleimide Linker

This protocol outlines a general method for creating an antibody-drug conjugate (ADC) by linking a maleimide-activated drug to a reduced antibody.

1. Materials:

-

Antibody solution (e.g., IgG1) in a suitable buffer like PBS.

-

Reducing agent: 100 mM TCEP or DTT solution.

-

Maleimide-activated payload (drug, dye, etc.).

-

Anhydrous DMSO or DMF.

-

Reaction/Conjugation Buffer: Degassed PBS or Tris buffer, pH 7.0-7.5.[18][19]

-

Purification column (e.g., size-exclusion or ion-exchange chromatography).[18]

2. Procedure:

-

Antibody Reduction: To the antibody solution (typically 1-10 mg/mL), add a molar excess of TCEP (e.g., 50-100 fold) to reduce interchain disulfide bonds.[18][19] Incubate at room temperature for 20-30 minutes. The buffer should be degassed to prevent re-oxidation of thiols.[18][19]

-

Remove Reducing Agent: Immediately remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer (pH 7.0-7.5). This step is critical to prevent the reducing agent from reacting with the maleimide linker.

-

Prepare Maleimide Payload: Dissolve the maleimide-activated payload in a minimal volume of anhydrous DMSO or DMF.[18][19]

-

Initiate Conjugation: Add the dissolved maleimide payload to the reduced antibody solution. A typical starting point is a 10- to 20-fold molar excess of the payload over the antibody.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light. The reaction vessel should be flushed with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.[18]

-

Purification: Separate the resulting ADC from unreacted payload and antibody fragments. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods.[18]

Section 3: Linker Selection Guide

Choosing the appropriate reactive linker is critical for the success of a bioconjugation experiment. The decision depends on the nature of the biomolecule, the desired degree of labeling, and the required stability of the final conjugate.

Comparison: Amine vs. Thiol Targeting

| Feature | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |

| Target Residue | Lysine, N-terminus | Cysteine |

| Abundance | High | Low |

| Specificity | Low (multiple sites) | High (fewer sites) |

| Control over Stoichiometry | Difficult | Easier (site-directed mutagenesis) |

| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 |

| Key Advantage | Robust, good for general labeling | Site-specific, homogenous conjugates |

| Key Disadvantage | Heterogeneous products | Requires free thiols (may need reduction) |

| Primary Application | Protein labeling, immobilization | Antibody-drug conjugates, FRET pairs |

Conclusion

Amine- and thiol-reactive linkers are foundational tools in bioconjugation, each offering distinct advantages. NHS esters provide a robust and straightforward method for labeling the abundant primary amines on proteins, ideal for applications where a high degree of labeling is desired and site-specificity is not a primary concern. In contrast, maleimides offer a more controlled, site-specific approach by targeting the less frequent cysteine residues, which is indispensable for the construction of complex, well-defined bioconjugates like ADCs. A thorough understanding of their respective reaction mechanisms, optimal conditions, and potential pitfalls is essential for researchers to harness their full potential, enabling the development of novel diagnostics, therapeutics, and research tools.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 6. Thiol reactive Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. neb.com [neb.com]

- 10. broadpharm.com [broadpharm.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. interchim.fr [interchim.fr]

- 16. bachem.com [bachem.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. lumiprobe.com [lumiprobe.com]

- 21. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amino-PEG4-C2-SH Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Amino-PEG4-C2-SH hydrochloride, a heterobifunctional linker critical in the development of advanced therapeutics and research tools. Designed for researchers, scientists, and drug development professionals, this document outlines the core technical data, commercial availability, and detailed experimental protocols for the effective application of this versatile molecule.

Core Technical Specifications

This compound is a high-purity, PEG-based linker essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure features a terminal primary amine and a thiol group, separated by a 4-unit polyethylene glycol (PEG) chain and an ethyl spacer. This configuration offers a balance of hydrophilicity, flexibility, and specific reactivity for sequential conjugation reactions.

A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₄ClNO₄S | [3] |

| Molecular Weight | 289.82 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in DMSO (125 mg/mL) | [3] |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen) | [1][3][4] |

| SMILES | SCCOCCOCCOCCOCCN.Cl | [3][4] |

Commercial Availability

This compound is available for research purposes from several specialized chemical suppliers. The following table provides a non-exhaustive list of commercial sources.

| Supplier | Product Number (Example) | Purity Specification |

| MedChemExpress (MCE) | HY-138446 | ≥95% |

| Gentaur | 804-HY-138446-01 | Not specified |

| Invivochem | V77922 | ≥98% |

| Beijing Jin Ming Biotechnology Co., Ltd. (via ChemicalBook) | Not specified | 95% |

Mechanism of Action in PROTACs

As a heterobifunctional linker, this compound is a key component in the structure of a PROTAC. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] The linker connects a ligand that binds to the target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy, which is particularly useful in the synthesis of PROTACs. The following is a representative experimental protocol.

Step 1: Amide Bond Formation with an E3 Ligase Ligand

This step involves the reaction of the primary amine of the linker with an activated carboxylic acid on the E3 ligase ligand.

Materials:

-

This compound

-

E3 Ligase Ligand with a carboxylic acid moiety (e.g., a derivative of Thalidomide or Pomalidomide)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the linker solution to the activated E3 ligase ligand solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

-

Purify the resulting E3 ligase ligand-linker conjugate by flash column chromatography or preparative HPLC.

Step 2: Thiol-Maleimide Ligation with a Target Protein Ligand

The thiol group of the purified E3 ligase ligand-linker conjugate is then reacted with a maleimide-functionalized ligand for the target protein.

Materials:

-

Purified E3 ligase ligand-linker conjugate from Step 1

-

Target protein ligand functionalized with a maleimide group

-

Reaction buffer: Phosphate-buffered saline (PBS) at pH 6.5-7.5, often with a co-solvent like DMSO to aid solubility.

Procedure:

-

Dissolve the maleimide-functionalized target protein ligand in the reaction buffer.

-

Dissolve the E3 ligase ligand-linker conjugate (1-1.2 equivalents) in a minimal amount of DMSO and add it to the solution of the target protein ligand.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

-

Once the reaction is complete, the final PROTAC conjugate can be purified by preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its defined structure and heterobifunctional nature enable the streamlined synthesis of complex molecules like PROTACs. By understanding its technical properties and employing robust experimental protocols, scientists can effectively utilize this linker to advance the development of novel therapeutics and research probes.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG4-C2-SH Hydrochloride in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amino-PEG4-C2-SH hydrochloride, a bifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is critical in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][2][3]

The this compound linker offers a polyethylene glycol (PEG) spacer to enhance solubility and cell permeability, a primary amine for conjugation to a ligand, and a terminal thiol for attachment to the other ligand.[4][5] This document will outline a general synthetic strategy, detailed experimental protocols, and methods for purification and characterization.

PROTAC Synthesis Strategy Overview

The synthesis of a PROTAC using this compound typically involves a sequential, two-step conjugation. This strategy allows for the controlled and directional assembly of the final PROTAC molecule. The bifunctional nature of the linker, possessing both an amine and a thiol, necessitates a careful selection of orthogonal reaction chemistries to avoid unwanted side reactions.

A common approach involves:

-

Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

-

Thiol-Ene or Thioether Formation: The thiol group of the linker is then reacted with an electrophilic handle, such as a maleimide or a haloalkyl group, on the second ligand.

The presence of the hydrochloride salt on the amine group of the linker requires the use of a non-nucleophilic base during the amide coupling step to neutralize the salt and free the amine for reaction.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of a PROTAC using the Amino-PEG4-C2-SH linker is depicted below.

Figure 1. A generalized experimental workflow for the synthesis, purification, and characterization of a PROTAC utilizing the this compound linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a hypothetical PROTAC, "PROTAC-XY," by conjugating "Ligand-X-COOH" (targeting POI-X) and "Ligand-Y-Maleimide" (recruiting an E3 ligase).